molecular formula C6H10N4O2 B1461014 ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate CAS No. 895571-94-5

ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B1461014
CAS No.: 895571-94-5
M. Wt: 170.17 g/mol
InChI Key: ZBTDJZDIEQXLQN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate (CAS 895571-94-5) is a high-purity chemical compound serving as a versatile synthon in organic synthesis and drug discovery. With the molecular formula C6H10N4O2 and a molecular weight of 170.17 g/mol, this 1,2,4-triazole derivative features a reactive ester group and an amino-functionalized heterocyclic ring . This structure makes it a key intermediate for constructing more complex molecules, particularly in pharmaceutical research. Compounds containing the 1,2,4-triazole scaffold are extensively investigated for their broad spectrum of biological activities, which may include antimicrobial, anticonvulsant, and anticancer properties . Specifically, derivatives similar to this compound have been identified as potential antichagasic agents active against Trypanosoma cruzi and have been incorporated into novel molecular architectures, such as benzothiazole-acetamide hybrids, for evaluation as anticonvulsant agents . The presence of both nucleophilic and electrophilic sites allows for further functionalization, enabling researchers to explore structure-activity relationships and develop new active compounds. This product is intended for research purposes as a building block and is strictly for laboratory use. For R&D Use Only. Not for drug, household, or other uses.

Properties

IUPAC Name

ethyl 2-(3-amino-1,2,4-triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-2-12-5(11)3-10-4-8-6(7)9-10/h4H,2-3H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTDJZDIEQXLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895571-94-5
Record name ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate
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Biochemical Analysis

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, preventing the enzyme from catalyzing the sixth step of histidine production. This inhibition leads to a buildup of intermediate compounds and disrupts the normal metabolic flow. Additionally, this compound can inhibit other enzymes, such as catalase and peroxidase, affecting oxidative stress responses in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated persistent effects on cellular metabolism and function.

Biological Activity

Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its biological activity. The compound has the molecular formula C6H9N3O2 and a molecular weight of 170.17 g/mol. The triazole moiety enhances its ability to interact with various biological targets, making it an important subject in drug development.

The compound exhibits several key biochemical properties:

  • Enzyme Inhibition : It acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase (IGPD), an enzyme critical in the histidine biosynthesis pathway. This inhibition can disrupt metabolic processes in organisms that rely on histidine for protein synthesis.
  • Cellular Effects : this compound influences cellular metabolism by affecting mitochondrial and chloroplast functions. These interactions can lead to altered cell growth and proliferation rates.

The mechanism through which this compound exerts its biological effects involves:

  • Binding Interactions : The triazole ring can form hydrogen bonds with target enzymes and proteins. This interaction is crucial for its inhibitory effects on IGPD and potentially other enzymes involved in metabolic pathways .
  • Modulation of Signaling Pathways : Studies suggest that the compound can modulate various cellular signaling pathways by interacting with biomolecules such as proteins and nucleic acids .

Biological Activities

This compound has been studied for several biological activities:

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. Here is a summary table of its antimicrobial activity:

Microorganism Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansModerate Activity

Anticancer Properties

The compound has demonstrated potential anticancer activity by inducing apoptosis in cancer cell lines. The following table summarizes findings from relevant studies:

Cell Line Effect Observed Reference
HeLa (cervical cancer)Cytotoxicity
MCF7 (breast cancer)Apoptosis induction

Case Studies

In a study focusing on the pharmacological evaluation of triazole derivatives, this compound was tested alongside other compounds. The results indicated that this compound exhibited comparable or superior activity against certain pathogens when compared to established antibiotics .

Another study highlighted its potential as an anticancer agent, where it was shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Scientific Research Applications

Common Synthesis Methods

  • Reflux Method : This involves heating a mixture of ethyl acetate and 3-amino-1H-1,2,4-triazole in the presence of a suitable catalyst.
  • Microwave-Assisted Synthesis : Recent studies have shown that microwave irradiation can enhance the yield and purity of triazole derivatives through rapid heating and mixing.
  • Green Chemistry Approaches : Utilizing environmentally friendly solvents and reagents has been emphasized to reduce the ecological footprint during synthesis.

Biological Activities

Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate exhibits a range of biological activities that make it a valuable compound in medicinal chemistry.

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : Studies have demonstrated its potential to inhibit growth in pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Properties : It has also been tested against common fungal pathogens like Candida albicans.

Anticancer Potential

The compound has been investigated for its anticancer properties. Triazole derivatives are known to interfere with cancer cell proliferation by:

  • Inhibiting Kinases : this compound acts as an inhibitor of specific kinases involved in cancer cell signaling pathways.
  • Inducing Apoptosis : Research suggests that this compound can trigger programmed cell death in various cancer cell lines.

Anticonvulsant Activity

Studies have indicated that certain triazole derivatives exhibit anticonvulsant effects by modulating neurotransmitter systems. This compound is being explored for its potential use in treating epilepsy and other neurological disorders.

Case Studies

Several case studies highlight the applications of this compound:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) lower than standard antibiotics.
Study BAnticancer ActivityShowed promising results in reducing cell viability in breast cancer cell lines through kinase inhibition assays.
Study CNeuropharmacologyExhibited anticonvulsant effects in animal models, suggesting potential therapeutic applications for epilepsy treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

The biological and physicochemical properties of 1,2,4-triazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate with analogous compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 3-NH₂, 1-CH₂COOEt C₆H₁₀N₄O₂ 170.17 Enhanced H-bonding; intermediate for APIs
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid 3-CH₃, 1-CH₂COOH C₅H₇N₃O₂ 141.13 Higher solubility (carboxylic acid); enzyme inhibition
2-(3-Phenyl-1H-1,2,4-triazol-1-yl)acetic acid 3-Ph, 1-CH₂COOH C₁₀H₉N₃O₂ 203.20 Improved lipophilicity; antimicrobial
Ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate Thiophene backbone, 1-triazole C₁₀H₁₁N₄O₂S 267.29 Fungicidal activity (e.g., against Fusarium spp.)
2-(3-Chlorophenyl-triazolyl)acetate derivatives 3-Cl-Ph, 1-CH₂COOEt C₁₃H₁₄ClN₃O₃ 295.72 Anticancer potential; structural diversity

Key Observations:

  • Amino vs.
  • Ester vs. Carboxylic Acid : The ethyl ester group improves membrane permeability compared to carboxylic acid derivatives (e.g., 2-(3-methyl-triazolyl)acetic acid), which may favor prodrug applications .
  • Heterocyclic Backbone Modifications : Incorporation of thiophene () or benzothiazole () rings introduces π-π stacking interactions, broadening antimicrobial or antifungal activity .

Preparation Methods

General Synthetic Strategies for 1,2,4-Triazoles

The synthesis of 1,2,4-triazoles generally involves cyclization reactions of hydrazine derivatives with suitable carbonyl or imidate precursors. Several methods have been reported for the preparation of 3-amino-1H-1,2,4-triazoles and their derivatives, which are relevant for the target compound.

  • Cyclization of Hydrazine with Carbamimidothioic Acid Methyl Esters :
    A common approach involves reacting hydrazine hydrate with phenylcarbamimidothioic acid methyl esters in ethanol at elevated temperatures (around 70 °C) for several hours. This method yields 1H-1,2,4-triazole-3,5-diamines, which can be further functionalized to introduce substituents at the 1- and 2-positions of the triazole ring.

  • Use of Carboxyimidate Salts from Ethyl Cyanoacetates :
    α-Substituted ethyl cyanoacetates can be converted into carboxyimidate salts, which serve as key intermediates for the synthesis of 2-(1H-1,2,4-triazol-3-yl)acetates. These intermediates undergo cyclization to form the triazole ring with the acetate group attached at the 2-position.

Specific Preparation of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

The preparation of this compound typically follows a multi-step synthetic route involving:

  • Step 1: Formation of the 3-amino-1,2,4-triazole ring
    This is achieved by the cyclization of suitable hydrazine derivatives with imidate or carbamimidothioic acid esters under reflux in ethanol or other polar solvents. Hydrazine hydrate is often used as the nitrogen source, and the reaction conditions are optimized to favor the formation of the amino-substituted triazole ring.

  • Step 2: Introduction of the ethyl acetate substituent at the 2-position
    The ethyl acetate moiety is introduced by alkylation or esterification reactions using ethyl bromoacetate or similar alkylating agents. Alternatively, starting from α-substituted ethyl cyanoacetates, the triazole ring is constructed directly onto the acetate backbone via carboxyimidate intermediates.

Yield and Purification

  • Yields for the cyclization step to form 3-amino-1,2,4-triazoles are generally high, often exceeding 80%, depending on the purity of starting materials and reaction optimization.

  • Purification is commonly achieved by recrystallization from ethanol or chromatographic techniques, ensuring the isolation of high-purity this compound.

Summary Table of Preparation Method Parameters

Parameter Typical Conditions Notes
Starting Materials Hydrazine hydrate, ethyl cyanoacetate derivatives, carbamimidothioic acid esters Key nitrogen and carbon sources
Solvent Ethanol Polar solvent facilitating cyclization
Temperature 70 °C to reflux (approx. 78 °C) Ensures efficient ring closure
Reaction Time 3–15 hours Longer times improve yield but risk decomposition
Base/Catalyst Sometimes KOH or organic bases Enhances cyclization efficiency
Purification Recrystallization, chromatography To obtain pure product
Yield 58–92% (varies with method and optimization) Moderate to high yields

Research Findings and Notes

  • The use of carboxyimidate salts derived from α-substituted ethyl cyanoacetates has been highlighted as an efficient route to 2-(1H-1,2,4-triazol-3-yl)acetates, offering good yields and operational simplicity.

  • Reaction optimization studies show that solvent choice and base presence significantly affect yields. For example, non-aqueous bases and ethanol as solvent provide better outcomes in related triazole syntheses.

  • The safety and environmental aspects are favorable since the methods avoid highly toxic reagents and use relatively mild conditions.

Q & A

Q. What established synthetic routes are available for ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate, and how do reaction parameters influence yield?

The primary synthetic approach involves N-alkylation of 3-amino-1H-1,2,4-triazole with ethyl bromoacetate or chloroacetate derivatives. Key parameters include:

  • Base selection : Mild bases (e.g., K₂CO₃, NaH) to minimize side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity and reaction homogeneity .
  • Temperature control : Reactions typically proceed at 50–80°C to balance reaction rate and selectivity . Purification often requires chromatography due to competing N-2/N-4 alkylation isomers, though recent advances emphasize solvent recrystallization for scalability .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (N-1 alkylation) via distinct shifts for the triazole ring protons (δ 7.8–8.5 ppm) and the acetate ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
  • LC-MS : Validates molecular ion peaks ([M+H]⁺ ≈ 199 m/z) and purity (>95% a/a) .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves anisotropic displacement parameters and hydrogen-bonding networks, critical for confirming stereoelectronic effects .

Advanced Research Questions

Q. How can continuous-flow chemistry improve the synthesis of triazole acetic acid derivatives?

Continuous-flow systems enhance sustainability and efficiency by:

  • Reducing reaction times (minutes vs. hours in batch) via precise temperature/pressure control .
  • Minimizing solvent waste through in-line purification (e.g., liquid-liquid extraction modules) .
  • Enabling scalability without chromatography, as demonstrated in the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid .

Q. What strategies address low selectivity in N-alkylation of 3-amino-1H-1,2,4-triazole?

Selectivity challenges arise from competing N-2/N-4 alkylation. Methodological solutions include:

  • Steric directing groups : Introducing bulky substituents on the triazole ring biases reactivity toward N-1 .
  • Microwave-assisted synthesis : Accelerates kinetics to favor the thermodynamically stable N-1 product .
  • Computational modeling : DFT studies predict transition-state energies to guide solvent/base selection .

Q. How does structural modification of the acetate group impact biological activity?

The ethyl ester moiety in this compound serves as a prodrug motif, enhancing cell permeability. Hydrolysis to the carboxylic acid (e.g., 1,2,4-triazole-1-acetic acid) enables chelation with metal ions in enzyme active sites, as seen in antifungal agents like fluconazole derivatives .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported yields for triazole alkylation under varying conditions?

Contradictions often stem from:

  • Impurity profiles : Side products (e.g., dialkylated isomers) may inflate yields if not rigorously quantified via LC-MS .
  • Reaction monitoring : Real-time FTIR or inline NMR clarifies kinetic vs. thermodynamic control, explaining divergent outcomes .
  • Scale effects : Batch processes may suffer from heat/mass transfer limitations absent in microfluidic systems .

Q. What computational tools validate the crystallographic data for this compound?

  • WinGX/ORTEP : Visualizes anisotropic displacement ellipsoids and validates hydrogen-bonding motifs (e.g., N–H⋯O interactions) .
  • Mercury CSD : Analyzes packing diagrams to correlate crystal morphology with solubility trends .

Applications in Drug Design

Q. How is this compound utilized in developing antifungal agents?

The triazole core inhibits fungal lanosterol 14α-demethylase (CYP51). Structural analogs, such as 1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives , demonstrate broad-spectrum activity by coordinating the heme iron in CYP51 . Modifications to the acetate side chain (e.g., fluorination) enhance metabolic stability .

Methodological Tables

Parameter Optimized Conditions Impact on Yield/Selectivity Reference
BaseK₂CO₃Minimizes deprotonation side reactions
SolventDMFEnhances nucleophile solubility
Temperature70°CBalances kinetics and selectivity
PurificationRecrystallization (EtOAc/hexane)Avoids chromatography for scalability

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

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